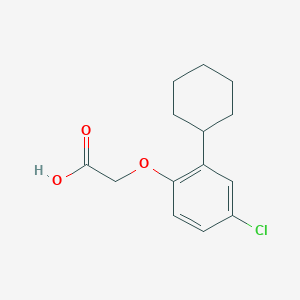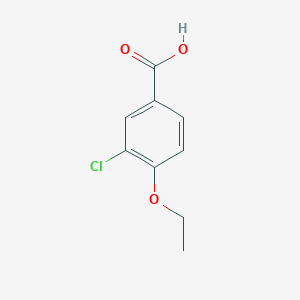
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Vue d'ensemble
Description
“2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” is a chemical compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” consists of a cyclohexyl group and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 145.32°C and a predicted boiling point of approximately 401.3°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.56 at 20°C .Applications De Recherche Scientifique
Environmental Monitoring and Analysis
- MCPA, a related compound, is widely used to control weeds in farmland, and its detection in biological and environmental samples is crucial. A study developed a molecular imprinting polymer for selective sample preparation and trace determination of MCPA in such samples (Omidi et al., 2014).
- Another research demonstrated a sensitive method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water. This method involved phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Chemical Analysis and Decomposition
- The chlorination of substituted 2,4-Dimethylphenols, which are structurally related to 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, was studied to understand the formation of chlorocyclohexa-2,5-dienones, an important chemical process (Gordon et al., 1994).
- Research on the ionizing radiation-induced degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) explored its decomposition and chloride formation under different conditions, contributing to the understanding of environmental degradation processes of similar compounds (Zona et al., 2002).
Environmental Impact and Herbicide Analysis
- A review on phenoxyalkanoic acid herbicides, including MCPA, examined their adsorption and degradation in soils. This is vital for assessing their potential for groundwater contamination and environmental impact (Paszko et al., 2016).
- The photocatalytic decomposition of MCPA over TiO2 was studied, revealing important insights into the breakdown of such herbicides in aquatic environments (Topalov et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVODSDQXYUSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282496 | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | |
CAS RN |
19774-97-1 | |
| Record name | MLS002639096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)



![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)


![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)
